molecular formula C8H14O2 B14366094 5-(2-Methyloxiran-2-yl)pentan-2-one CAS No. 92681-32-8

5-(2-Methyloxiran-2-yl)pentan-2-one

Cat. No.: B14366094
CAS No.: 92681-32-8
M. Wt: 142.20 g/mol
InChI Key: NQDDVWRAJXCYPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(2-Methyloxiran-2-yl)pentan-2-one is a chemical compound with the molecular formula C8H14O2. It is an epoxide, which means it contains a three-membered ring consisting of an oxygen atom and two carbon atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Methyloxiran-2-yl)pentan-2-one typically involves the epoxidation of an olefin precursor. One common method is the stereoselective epoxidation of the corresponding olefin using hydrogen peroxide (H2O2) as the oxidant . This reaction occurs under mild conditions and produces the desired epoxide with good yield and selectivity.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for efficient and consistent production of the compound, which is essential for its use in large-scale applications .

Chemical Reactions Analysis

Types of Reactions

5-(2-Methyloxiran-2-yl)pentan-2-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions can produce diols, while reduction reactions can yield alcohols. Substitution reactions can lead to a variety of products, depending on the nucleophile used .

Scientific Research Applications

5-(2-Methyloxiran-2-yl)pentan-2-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-(2-Methyloxiran-2-yl)pentan-2-one involves its ability to react with various biological molecules. The epoxide ring is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity allows the compound to inhibit enzymes and disrupt biological pathways, making it useful in drug development and other applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(2-Methyloxiran-2-yl)pentan-2-one is unique due to its specific structure, which combines an epoxide ring with a pentanone backbone. This combination of functional groups gives the compound distinct reactivity and makes it valuable for various applications in research and industry .

Properties

CAS No.

92681-32-8

Molecular Formula

C8H14O2

Molecular Weight

142.20 g/mol

IUPAC Name

5-(2-methyloxiran-2-yl)pentan-2-one

InChI

InChI=1S/C8H14O2/c1-7(9)4-3-5-8(2)6-10-8/h3-6H2,1-2H3

InChI Key

NQDDVWRAJXCYPN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CCCC1(CO1)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.